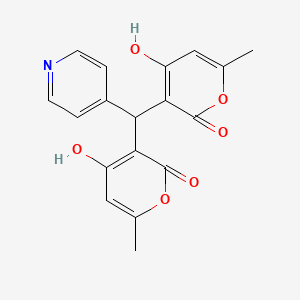
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of vesicular monoamine transporter type 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.
科学的研究の応用
Crystal Structure Analysis
Research on related compounds like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide demonstrates the utility of X-ray diffraction studies for understanding molecular interactions, crystal packing, and the stabilization of crystal structures through various hydrogen bonding and π···π interactions (Sharma et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives, showcasing similar functionalities, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies highlight the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Hu et al., 2016).
Catalytic Activity
Research into lanthanide formamidinates, which share functional groups with the compound , reveals their potential as catalysts in chemical reactions such as the Tishchenko reaction, suggesting applications in synthetic chemistry (Zuyls et al., 2008).
Polymer Science
Studies on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers point to applications in creating novel cationic polymers with pH-, salt-, and temperature-responsive properties (Bütün et al., 2001).
Molecular Imaging
The development of PET imaging probes like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide for the ultrasensitive detection of malignant melanoma showcases the potential of structurally similar compounds in enhancing diagnostic imaging techniques (Pyo et al., 2020).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-21(2)14(11-7-8-23-10-11)9-20-15(22)12-5-3-4-6-13(12)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAYEHOAHXEIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)
![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)


![6-[4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565521.png)

![Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate](/img/structure/B2565523.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)
![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)
